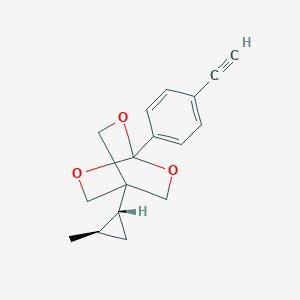

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-

描述

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-, also known as 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans-, is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- (CAS Number: 131505-53-8) is a bicyclic compound with significant potential in medicinal chemistry and drug development. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula: C17H18O3

- Molecular Weight: 270.323 g/mol

- Density: 1.23 g/cm³

- Boiling Point: 355.1°C at 760 mmHg

- Flash Point: 119.7°C

These properties indicate that the compound has a relatively high boiling point and moderate density, which may influence its solubility and bioavailability in biological systems .

Research indicates that compounds similar to 2,6,7-Trioxabicyclo(2.2.2)octane may exhibit biological activities through various mechanisms:

- Receptor Modulation: The compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological responses.

- Enzyme Inhibition: It could act as an inhibitor for certain enzymes, affecting metabolic processes and potentially leading to therapeutic effects.

- Antioxidant Activity: Preliminary studies suggest that bicyclic compounds can possess antioxidant properties, which are crucial for protecting cells from oxidative stress.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the antitumor potential of bicyclic compounds structurally related to 2,6,7-Trioxabicyclo(2.2.2)octane . Results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings highlighted the ability of these compounds to reduce neuronal cell death and improve cognitive functions in animal models .

- Anti-inflammatory Properties : Research has shown that certain derivatives of bicyclic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, indicating a possible therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the construction of more complex molecules through various chemical reactions such as:

- Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitutions, facilitating the formation of derivatives with tailored properties.

- Cyclization Reactions: The trioxabicyclo framework can participate in cyclization reactions to create cyclic compounds that are useful in drug development and materials science.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity:

- Potential Therapeutic Agents: Studies have explored its application in drug discovery, particularly in developing compounds with anti-inflammatory or analgesic properties.

- Mechanism of Action: The ethynyl and cyclopropyl substituents may interact with specific biological targets, influencing cellular pathways and potentially leading to therapeutic effects.

Material Science

The compound is being investigated for its role in the development of advanced materials:

- Polymer Production: Its structural stability and reactivity make it suitable for synthesizing novel polymers and resins that could be used in coatings or composites.

- Nanomaterials: The integration of this compound into nanostructured materials may enhance their mechanical properties and thermal stability.

Case Study 1: Synthesis of Alkylcobaloximes

A significant application of the trioxabicyclo framework is demonstrated in the synthesis of alkylcobaloximes containing ester and carboxy groups. The study highlighted the hydrolytic stability of the compound when used as a masked carboxy function, which allows for selective reactivity under specific conditions .

Case Study 2: Herbicidal Activity

Research has shown that derivatives of 2,6,7-trioxabicyclo(2.2.2)octane exhibit herbicidal properties. Compounds have been formulated for agricultural use to control broad-leaf plants and grasses effectively. The study detailed the efficacy of various formulations and their application rates on different plant species .

属性

IUPAC Name |

1-(4-ethynylphenyl)-4-[(1R,2R)-2-methylcyclopropyl]-2,6,7-trioxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-13-4-6-14(7-5-13)17-18-9-16(10-19-17,11-20-17)15-8-12(15)2/h1,4-7,12,15H,8-11H2,2H3/t12-,15-,16?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWVMWZEOHQWBB-SIUGARCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157085 | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131505-53-8 | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。